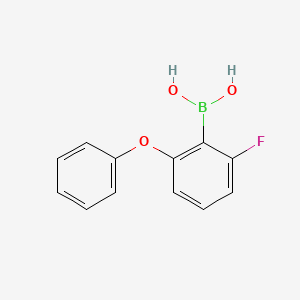

2-Fluoro-6-phenoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

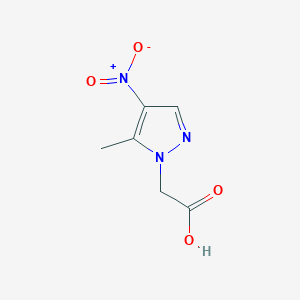

2-Fluoro-6-phenoxyphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. Boronic acids are known to exhibit unique reactivity due to the boron atom's ability to form reversible covalent bonds with hydroxyl groups, which can be exploited in various chemical transformations .

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids can be achieved through various methods. One approach could involve the halodeboronation of aryl boronic acids, as demonstrated in a study where a series of aryl boronic acids were transformed into aryl bromides and chlorides using 1,3-dihalo-5,5-dimethylhydantoin and a catalytic amount of NaOMe . Although the specific synthesis of 2-fluoro-6-phenoxyphenylboronic acid is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit diverse solid-state structures, as seen in X-ray analyses of functionalized 2-formylphenylboronic acids, which showed a range from planar open forms to twisted conformers and cyclic oxaborole derivatives . The position of substituents, such as fluorine, can significantly influence the molecular geometry and stability of these compounds .

Chemical Reactions Analysis

Boronic acids are known to undergo tautomeric rearrangements, such as the conversion of 2-formylphenylboronic acids to 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The presence of fluorine substituents can affect the tautomeric equilibria and the properties of the compounds, including their pKa values and antifungal activity . The formation of cyclic benzoxaborole forms is a notable reaction that can be influenced by the position of the fluorine substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorophenylboronic acid have been studied using various spectroscopic techniques, including FT-Raman, FT-IR, and NMR . Theoretical calculations, such as DFT, have been used to analyze the vibrational spectra and to determine the most stable molecular structure . The presence of fluorine can also affect the acidity and reactivity of the phenylboronic acid moiety, which is important for applications in sensing pH and metal cations .

Wissenschaftliche Forschungsanwendungen

Boronic acids, including “2-Fluoro-6-phenoxyphenylboronic acid”, are increasingly utilized in diverse areas of research . Here are some of the applications:

-

Sensing Applications

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

-

Biological Labelling, Protein Manipulation, and Modification

-

Separation Technologies

-

Development of Therapeutics

-

Fluorescent Sensors

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-fluoro-6-phenoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDIBTAEVRXEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438246 |

Source

|

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-phenoxyphenylboronic acid | |

CAS RN |

1056372-58-7 |

Source

|

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

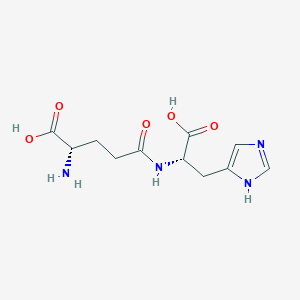

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)